molecular formula C25H24FN3OS B7478723 4-Benzyl-1-[3-(2-fluorophenyl)-1-methyl-1H-thieno[2,3-C]pyrazole-5-carbonyl]piperidine

4-Benzyl-1-[3-(2-fluorophenyl)-1-methyl-1H-thieno[2,3-C]pyrazole-5-carbonyl]piperidine

Cat. No.: B7478723
M. Wt: 433.5 g/mol
InChI Key: HWKNYGPYWCINIJ-UHFFFAOYSA-N
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Description

4-Benzyl-1-[3-(2-fluorophenyl)-1-methyl-1H-thieno[2,3-C]pyrazole-5-carbonyl]piperidine is a complex organic compound that belongs to the class of thienopyrazoles. This compound is characterized by its unique structure, which includes a thieno[2,3-C]pyrazole core, a fluorophenyl group, and a piperidine ring. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl-1-[3-(2-fluorophenyl)-1-methyl-1H-thieno[2,3-C]pyrazole-5-carbonyl]piperidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thieno[2,3-C]pyrazole Core: This step involves the cyclization of appropriate precursors under specific conditions to form the thieno[2,3-C]pyrazole ring.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a substitution reaction, often using a fluorinated benzene derivative.

    Attachment of the Piperidine Ring: The piperidine ring is attached via a coupling reaction, typically using a piperidine derivative and a suitable coupling agent.

    Final Assembly: The final step involves the coupling of the benzyl group to the core structure, completing the synthesis of the compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-1-[3-(2-fluorophenyl)-1-methyl-1H-thieno[2,3-C]pyrazole-5-carbonyl]piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group, to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents such as halogenated benzene derivatives and appropriate catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized thienopyrazole derivatives, while substitution reactions can produce a variety of fluorophenyl-substituted compounds.

Scientific Research Applications

4-Benzyl-1-[3-(2-fluorophenyl)-1-methyl-1H-thieno[2,3-C]pyrazole-5-carbonyl]piperidine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may be used in the development of new materials and as a precursor in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Benzyl-1-[3-(2-fluorophenyl)-1-methyl-1H-thieno[2,3-C]pyrazole-5-carbonyl]piperidine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Benzyl-1-[3-(2-fluorophenyl)-1-methyl-1H-thieno[2,3-C]pyrazole-5-carbonyl]piperidine is unique due to its specific combination of functional groups and structural features. This uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

(4-benzylpiperidin-1-yl)-[3-(2-fluorophenyl)-1-methylthieno[2,3-c]pyrazol-5-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24FN3OS/c1-28-25-20(23(27-28)19-9-5-6-10-21(19)26)16-22(31-25)24(30)29-13-11-18(12-14-29)15-17-7-3-2-4-8-17/h2-10,16,18H,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWKNYGPYWCINIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(S2)C(=O)N3CCC(CC3)CC4=CC=CC=C4)C(=N1)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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